molecular formula C13H16O3S B14276107 Ethyl 5-oxo-5-(phenylsulfanyl)pentanoate CAS No. 136068-14-9

Ethyl 5-oxo-5-(phenylsulfanyl)pentanoate

Cat. No.: B14276107
CAS No.: 136068-14-9
M. Wt: 252.33 g/mol
InChI Key: JDHKOHWXTBFCMO-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(phenylsulfanyl)pentanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-5-(phenylsulfanyl)pentanoate typically involves the esterification of 5-oxo-5-(phenylsulfanyl)pentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-(phenylsulfanyl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The keto group can be reduced to form secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Ethyl 5-oxo-5-(phenylsulfanyl)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-5-(phenylsulfanyl)pentanoate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ester group can be hydrolyzed to release the active acid, which may exert biological effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate
  • Ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate
  • Ethyl 5-oxo-5-phenylpentanoate

Uniqueness

Ethyl 5-oxo-5-(phenylsulfanyl)pentanoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

136068-14-9

Molecular Formula

C13H16O3S

Molecular Weight

252.33 g/mol

IUPAC Name

ethyl 5-oxo-5-phenylsulfanylpentanoate

InChI

InChI=1S/C13H16O3S/c1-2-16-12(14)9-6-10-13(15)17-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

InChI Key

JDHKOHWXTBFCMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)SC1=CC=CC=C1

Origin of Product

United States

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